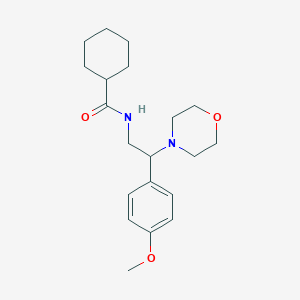
N-(2-(4-Methoxyphenyl)-2-morpholinoethyl)cyclohexancarboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-methoxyphenyl)-2-morpholinoethyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C20H30N2O3 and its molecular weight is 346.471. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-methoxyphenyl)-2-morpholinoethyl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-methoxyphenyl)-2-morpholinoethyl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Perovskit-Solarzellen (PSCs)
Perovskit-Solarzellen (PSCs) haben aufgrund ihrer hohen Stromwandlungseffizienz (PCE) große Aufmerksamkeit erlangt. In diesen Geräten spielen Lochtransportmaterialien (HTMs) eine entscheidende Rolle bei der Extraktion von Löchern aus der Perovskitschicht zu den Metallelektroden. Die fragliche Verbindung, N-(2-(4-Methoxyphenyl)-2-morpholinoethyl)cyclohexancarboxamid, wurde als HTM untersucht. Genauer gesagt wurden zwei Derivate, die auf dieser Verbindung basieren – CP1 und CP2 – mit unterschiedlichen konjugierten π-Brückenkernen entwickelt. Berechnungsstudien unter Verwendung der Dichtefunktionaltheorie (DFT) und der zeitabhängigen DFT (TD-DFT) zeigten, dass CP1 und CP2 im Vergleich zum parentalen HTM (H101) verbesserte Eigenschaften aufweisen. Zu diesen Eigenschaften gehören eine bessere Stabilität, hohe Lochmobilität und eine gleichmäßige Film Morphologie. Bemerkenswerterweise erreichte die CP1-basierte PSC eine höhere PCE (15,91 %) im Vergleich zur H101-basierten PSC (14,78 %) aufgrund ihrer verbesserten Lochmobilität .
Wirkmechanismus
Target of Action
The primary target of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)cyclohexanecarboxamide is Cathepsin K , a human protein . Cathepsin K plays a crucial role in the degradation of proteins, particularly in the breakdown of collagen in bones during osteoporosis.
Mode of Action
It is believed to interact with its target, cathepsin k, and inhibit its activity . This interaction and the resulting changes could potentially slow down the process of bone degradation in diseases like osteoporosis.
Biologische Aktivität
N-(2-(4-methoxyphenyl)-2-morpholinoethyl)cyclohexanecarboxamide, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities, particularly in the context of its pharmacological properties and mechanisms of action. This article provides a comprehensive overview of the biological activity of this compound, focusing on its interactions at the molecular level, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholinoethyl group attached to a cyclohexanecarboxamide backbone, with a 4-methoxyphenyl substituent. Its structure can be represented as follows:
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Pathways : It has been shown to inhibit specific kinases, particularly phosphatidylinositol 4-kinase IIIβ (PI4K IIIβ), which is crucial in viral pathogenesis. Inhibitors of PI4K IIIβ have demonstrated antiviral effects against several RNA viruses, including those from the Picornaviridae family .
- Cytotoxicity : The compound has exhibited cytotoxic effects in cell cultures, indicating potential applications in cancer therapy. Studies have shown that derivatives of similar compounds can inhibit cell proliferation by targeting key metabolic pathways .
Biological Activity Summary
The biological activities of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)cyclohexanecarboxamide can be summarized in the following table:
Case Studies
- Antiviral Efficacy Against RNA Viruses : A study evaluated the compound's effectiveness against several RNA viruses using a cytopathic effect assay in HeLa cells. The results indicated that it exhibited an EC50 value below 1 μM against Coxsackievirus B3, highlighting its potential as an antiviral agent .
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that derivatives of this compound could significantly inhibit cell growth by inducing apoptosis through the activation of caspase pathways .
- Pharmacokinetic Profile : Research into the pharmacokinetics of related compounds suggests favorable absorption and distribution characteristics, which could enhance therapeutic efficacy in clinical settings .
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-24-18-9-7-16(8-10-18)19(22-11-13-25-14-12-22)15-21-20(23)17-5-3-2-4-6-17/h7-10,17,19H,2-6,11-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWWYCUEZWZHGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2CCCCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














